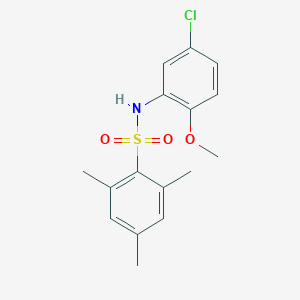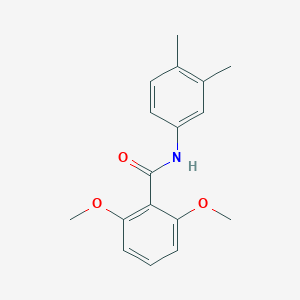
4-chlorobenzyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorobenzyl 4-methoxybenzoate is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 4-chlorophenylmethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methoxy-, (4-chlorophenyl)methyl ester typically involves the esterification of 4-methoxybenzoic acid with 4-chlorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-chlorobenzyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-chlorobenzyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-methoxy-, (4-chlorophenyl)methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-methoxybenzoic acid, which can then interact with enzymes or receptors in biological systems. The presence of the 4-chlorophenyl group enhances its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: Similar structure but lacks the 4-chlorophenyl group.
Benzoic acid, 4-methyl-, methyl ester: Contains a methyl group instead of a methoxy group.
Benzoic acid, 4-hydroxy-3-methoxy-5-(3-methyl-2-butenyl)-: Contains additional functional groups and a more complex structure.
Uniqueness
4-chlorobenzyl 4-methoxybenzoate is unique due to the presence of both the methoxy and 4-chlorophenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
108939-24-8 |
|---|---|
Fórmula molecular |
C15H13ClO3 |
Peso molecular |
276.71 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methyl 4-methoxybenzoate |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-8-4-12(5-9-14)15(17)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 |
Clave InChI |
FEUAMKKMPAXGDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)
![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)

![propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B186131.png)








